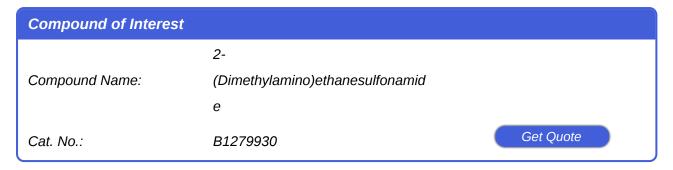


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# Crystal Structure of 2(Dimethylamino)ethanesulfonamide: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide addresses the crystal structure of 2-

(Dimethylamino)ethanesulfonamide, a molecule of interest in pharmaceutical and chemical research. Despite a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no definitive crystal structure data for this specific compound has been identified. This document outlines the current state of knowledge, provides general methodologies for small molecule crystallography that would be applicable to this compound, and presents a standardized workflow for future structural determination. The absence of specific data highlights a gap in the existing literature and an opportunity for novel research.

#### Introduction

**2-(Dimethylamino)ethanesulfonamide**, also known as N,N-dimethyltaurinamide, is a derivative of taurine, an amino acid with diverse physiological roles. The structural elucidation of such small molecules is crucial for understanding their chemical properties, potential biological activity, and for rational drug design. X-ray crystallography remains the gold standard



for determining the three-dimensional atomic arrangement of crystalline solids.[1][2][3] This guide is intended to provide a framework for the analysis of **2**-

(Dimethylamino)ethanesulfonamide's crystal structure, should the data become available.

#### **Current Status of Crystallographic Data**

As of the date of this publication, a thorough search of scientific databases has not yielded any deposited crystal structure for **2-(Dimethylamino)ethanesulfonamide** (Chemical Formula: C<sub>4</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>S). Consequently, quantitative data such as unit cell parameters, space group, and atomic coordinates are not available.

# General Experimental Protocol for Small Molecule Crystal Structure Determination

The following section details a standard experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of a small organic molecule like **2-** (**Dimethylamino**)ethanesulfonamide.

#### **Synthesis**

A plausible synthetic route to **2-(Dimethylamino)ethanesulfonamide** would involve the reaction of 2-(dimethylamino)ethanesulfonyl chloride with ammonia. The purity of the synthesized compound is paramount for successful crystallization and should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

#### Crystallization

Obtaining single crystals of sufficient size and quality is often the most challenging step.[1] Common crystallization techniques for small molecules include:

- Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
- Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the compound's solution is equilibrated with a larger reservoir of a precipitant solution.[1]



• Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

#### X-ray Diffraction Data Collection

Single crystal X-ray diffraction data is typically collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation).[4] The crystal is mounted on a goniometer and maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded on a detector.

#### **Structure Solution and Refinement**

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[5] A molecular model is built into the electron density map and refined using least-squares methods to obtain the final crystal structure, including atomic coordinates, bond lengths, and bond angles.

#### **Data Presentation (Hypothetical)**

Should the crystal structure of **2-(Dimethylamino)ethanesulfonamide** be determined, the quantitative data would be summarized as shown in the tables below.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters



Parameter	Value (Example)	
Empirical formula	C4H12N2O2S	
Formula weight	152.22	
Temperature	100(2) K	
Wavelength	0.71073 Å	
Crystal system	Monoclinic	
Space group	P21/c	
Unit cell dimensions	a = 8.000(1) Å, α = 90°	
b = 10.000(2) Å, β = 95.00(1)°		
c = 9.500(1) Å, γ = 90°	_	
Volume	756.7(2) Å <sup>3</sup>	
Z	4	
Density (calculated)	1.336 Mg/m³	
Absorption coefficient	0.385 mm <sup>-1</sup>	
F(000)	328	
Crystal size	0.20 x 0.15 x 0.10 mm <sup>3</sup>	
Theta range for data collection	2.50 to 28.00°	
Index ranges	-10 ≤ h ≤ 10, -12 ≤ k ≤ 12, -11 ≤ l ≤ 11	
Reflections collected	7800	
Independent reflections	1750 [R(int) = 0.030]	
Completeness to theta = 25.242°	99.8 %	
Refinement method	Full-matrix least-squares on F <sup>2</sup>	
Data / restraints / parameters	1750 / 0 / 100	



Final R indices [I>2sigma(I)]	R1 = 0.040, wR2 = 0.100
R indices (all data)	R1 = 0.050, wR2 = 0.110
Largest diff. peak and hole	0.40 and -0.30 e.Å <sup>-3</sup>

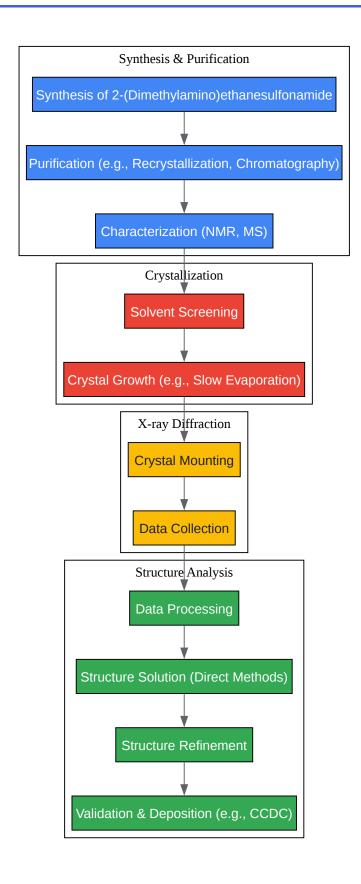
Table 2: Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters

Atom	х	у	Z	U(eq) [Ų]
S1	0.2500	0.1500	0.4500	0.020(1)
01	0.3500	0.1000	0.5500	0.030(1)
O2	0.1500	0.2000	0.5000	0.030(1)
N1	0.3000	0.2500	0.3500	0.025(1)
N2	0.6500	0.0500	0.2000	0.028(1)
C1	0.4000	0.1000	0.3000	0.022(1)
C2	0.5500	0.1500	0.2500	0.023(1)
C3	0.7500	-0.0500	0.2500	0.035(1)
C4	0.7000	0.1500	0.1000	0.036(1)

## **Workflow and Relationship Diagrams**

The following diagrams illustrate the general workflow for crystal structure determination and the logical relationship of the key steps.





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**Figure 1:** Experimental workflow for crystal structure determination.





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**Figure 2:** Logical relationship of key stages in structure elucidation.

#### Conclusion

The determination of the crystal structure of **2-(Dimethylamino)ethanesulfonamide** would be a valuable contribution to the field of structural chemistry. This guide provides a comprehensive overview of the necessary experimental procedures and a template for the presentation of results. It is hoped that this document will serve as a useful resource for researchers undertaking the structural analysis of this and similar compounds, and encourages the deposition of such data in public repositories to advance scientific discovery.

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